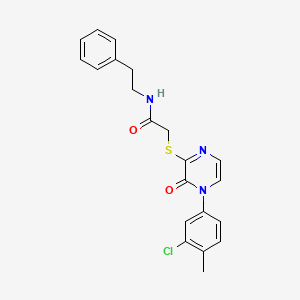

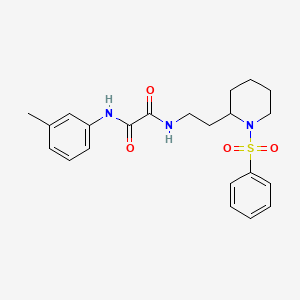

![molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3](/img/structure/B2873508.png)

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

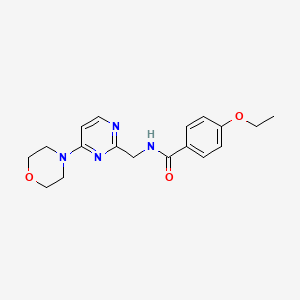

The compound “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a type of 1,4-oxazine . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound is a derivative of 1,4-oxazine, which is a fundamental heterocyclic compound .

Synthesis Analysis

The synthesis of 1,4-oxazine derivatives involves a three-step conversion process . The process begins with the removal of the tert-butoxycarbonyl group from the precursor molecule . This is achieved through thermal deprotection, a process that involves heating the precursor molecule at a specific temperature . The process was first described by Coudert, Gillaizeau and co-workers in 2007 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrNO/c9-6-2-1-3-7-8 (6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.

科学的研究の応用

Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, similar in structure to tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions and radical reactions, highlighting their potential for creating a wide array of chemical compounds. The versatility of these compounds is showcased through various reactions including nucleophilic substitutions with aromatic amines and alcohols, azocarboxamide formation, and radical-mediated modifications such as oxygenation, halogenation, and aryl-aryl coupling (Hannelore Jasch et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise in the synthesis of biologically active compounds. For instance, the synthesis and characterization of new compounds, such as tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlight the compound's role as an intermediate in creating benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).

Material Science

In material science, the applications extend to the development of cross-linked polymers. Studies involving the Mannich condensation of related compounds followed by various coupling reactions, including the Sonogashira coupling, have led to the synthesis of acetylenic benzoxazine precursors. These precursors, upon further transformation, facilitate the creation of polyynic derivatives, showcasing a path toward innovative polymeric materials with potential for cross-linking and enhanced material properties (N. Gulia et al., 2012).

特性

IUPAC Name |

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODSCCVOQXLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

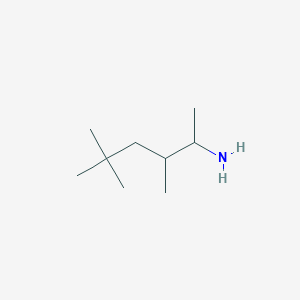

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

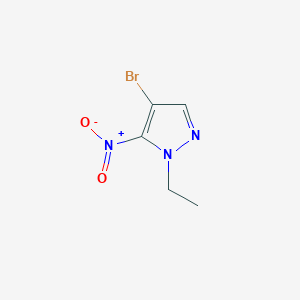

![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

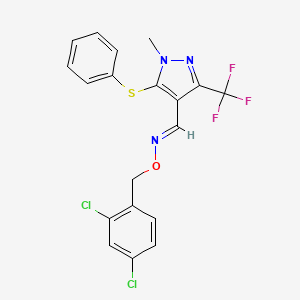

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)